![molecular formula C5H8N4 B2844840 N-(4-aminopyrimidin-2-yl)-N-methylamine CAS No. 22404-42-8](/img/structure/B2844840.png)
N-(4-aminopyrimidin-2-yl)-N-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-aminopyrimidin-2-yl)-N-methylamine” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 4-aminopyrimidin-2-yl group indicates that an amino group is attached to the 4th carbon of the pyrimidine ring. The N-methylamine group suggests that a methylamine is attached to the nitrogen atom of the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of “N-(4-aminopyrimidin-2-yl)-N-methylamine” would be characterized by the presence of a pyrimidine ring, an amino group at the 4th position, and a methylamine group attached to the nitrogen atom of the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-aminopyrimidin-2-yl)-N-methylamine” would depend on its exact molecular structure. Factors such as the presence of functional groups, the overall size and shape of the molecule, and its charge distribution would all influence its properties .Applications De Recherche Scientifique
- Cyclin-dependent kinases (CDKs) play crucial roles in cell cycle regulation and gene transcription. N2,N4-disubstituted pyrimidine-2,4-diamines have been investigated as potent CDK2/CDK9 inhibitors . These compounds exhibit inhibitory activity against both CDK2/cyclin A and CDK9/cyclin T1 systems. Notably, compounds 3g and 3c show IC50 values of 83 nM and 65 nM, respectively. These inhibitors hold promise for cancer treatment.
- Many N2,N4-disubstituted pyrimidine-2,4-diamines display significant inhibition against tumor cell lines. In particular, they remain active against triple-negative breast cancer (TNBC) cells, such as MDA-MB-231 . These findings suggest potential antiproliferative applications.
- Compounds 2a, 2d, and 3b induce cell cycle arrest in G2/M phase in MDA-MB-231 cells . Understanding their mechanism of action could lead to targeted therapies for cell cycle-related diseases.
- CDK9/cyclin T1 is involved in RNA transcription as part of the positive transcription elongation factor (P-TEFb) complex . N2-methylpyrimidine-2,4-diamine derivatives may impact transcriptional processes.
- The structural diversity of CDK inhibitors, including N2-methylpyrimidine-2,4-diamines, has fueled research in cancer therapy . These compounds represent a promising avenue for drug development.
- While not extensively studied, pyrimidine derivatives have potential applications in polymer chemistry and catalysis . Further exploration could reveal novel uses.
CDK2/CDK9 Inhibition
Antiproliferative Agents
Cell Cycle Arrest in G2/M Phase
RNA Transcription Regulation
Drug Discovery
Polymer Chemistry and Catalysis
Mécanisme D'action
Target of Action
N2-Methylpyrimidine-2,4-diamine primarily targets Cyclin-dependent kinases (CDKs) . CDKs are pivotal kinases involved in cell cycle transition and gene transcription . They play a crucial role in controlling the cell cycle, and their dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer .
Mode of Action
N2-Methylpyrimidine-2,4-diamine interacts with CDKs, specifically CDK2 and CDK9, inhibiting their activity . This inhibition disrupts the normal cell cycle progression and gene transcription, leading to cell cycle arrest . The compound’s interaction with its targets results in significant inhibition against tumor cell lines .
Biochemical Pathways
The compound affects the CDK2/cyclin A and CDK9/cyclin T1 systems, key pathways in cell cycle transition and gene transcription . By inhibiting these pathways, N2-Methylpyrimidine-2,4-diamine disrupts the normal cell cycle, leading to cell cycle arrest in the G2/M phase .
Result of Action
The primary result of N2-Methylpyrimidine-2,4-diamine’s action is the induction of cell cycle arrest in the G2/M phase . This disrupts the normal cell cycle, leading to inhibited cell proliferation. Most of these compounds displayed significant inhibition against the tested tumor cell lines, particularly against the triple-negative breast cancer (TNBC) cell line MDA-MB-231 .
Orientations Futures
The future directions for research on “N-(4-aminopyrimidin-2-yl)-N-methylamine” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .
Propriétés
IUPAC Name |
2-N-methylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-7-5-8-3-2-4(6)9-5/h2-3H,1H3,(H3,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRFGFQUXQUVAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945059 |
Source
|
Record name | N~2~-Methylpyrimidine-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10945059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminopyrimidin-2-yl)-N-methylamine | |
CAS RN |
22404-42-8 |
Source
|
Record name | N~2~-Methylpyrimidine-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10945059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.